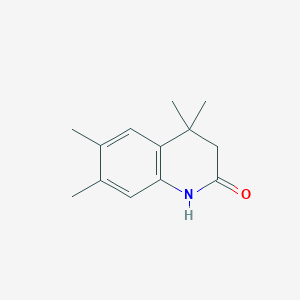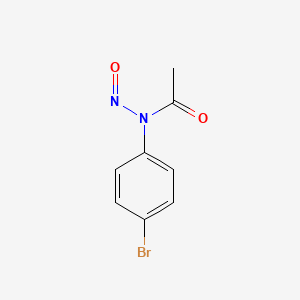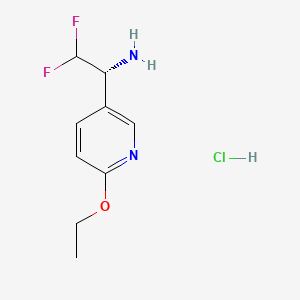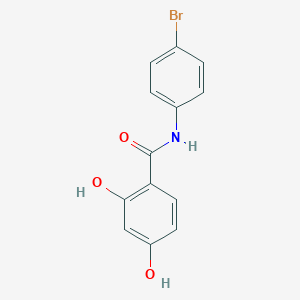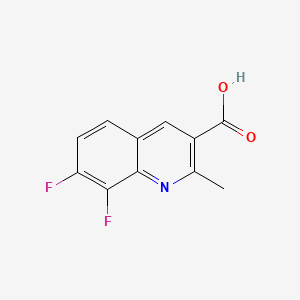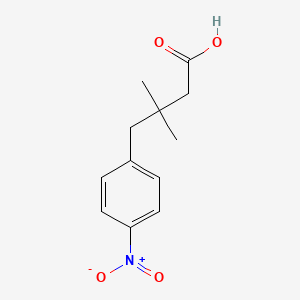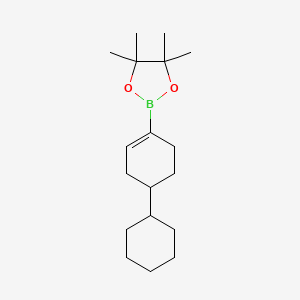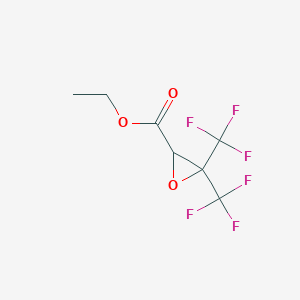![molecular formula C8H10N4O4S B14005958 3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone CAS No. 25622-15-5](/img/structure/B14005958.png)
3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-PYRIMIDO[4,5-E]-1,2,4-THIADIAZINE-6,8(5H,7H)-DIONE,3,5,7-TRIMETHYL-, 1,1-DIOXIDE is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by its unique structure, which includes a pyrimido-thiadiazine core with three methyl groups and two dioxo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-PYRIMIDO[4,5-E]-1,2,4-THIADIAZINE-6,8(5H,7H)-DIONE,3,5,7-TRIMETHYL-, 1,1-DIOXIDE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions often require heating under reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2H-PYRIMIDO[4,5-E]-1,2,4-THIADIAZINE-6,8(5H,7H)-DIONE,3,5,7-TRIMETHYL-, 1,1-DIOXIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
2H-PYRIMIDO[4,5-E]-1,2,4-THIADIAZINE-6,8(5H,7H)-DIONE,3,5,7-TRIMETHYL-, 1,1-DIOXIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
作用機序
The mechanism of action of 2H-PYRIMIDO[4,5-E]-1,2,4-THIADIAZINE-6,8(5H,7H)-DIONE,3,5,7-TRIMETHYL-, 1,1-DIOXIDE involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to inhibit key enzymes or disrupt cellular processes in microorganisms . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazoles: These compounds share a similar thiadiazole ring and exhibit a broad spectrum of biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar pyrimido core and are known for their pharmacological properties.
2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide: This compound has a similar thiadiazine structure and is used in various chemical and biological applications.
Uniqueness
2H-PYRIMIDO[4,5-E]-1,2,4-THIADIAZINE-6,8(5H,7H)-DIONE,3,5,7-TRIMETHYL-, 1,1-DIOXIDE is unique due to its specific substitution pattern and the presence of both dioxo and methyl groups
特性
CAS番号 |
25622-15-5 |
|---|---|
分子式 |
C8H10N4O4S |
分子量 |
258.26 g/mol |
IUPAC名 |
3,5,7-trimethyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazine-6,8-dione |
InChI |
InChI=1S/C8H10N4O4S/c1-4-9-6-5(17(15,16)10-4)7(13)12(3)8(14)11(6)2/h1-3H3,(H,9,10) |
InChIキー |
TUNPQZIMFGIDFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NS(=O)(=O)C2=C(N1)N(C(=O)N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


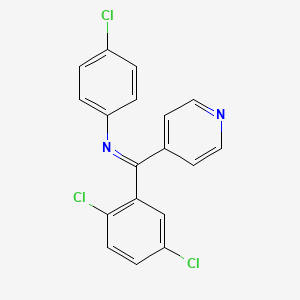
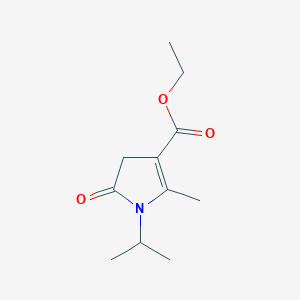

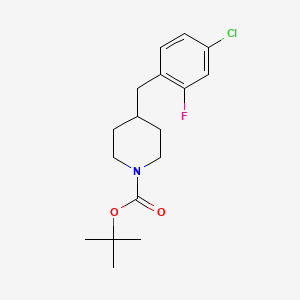
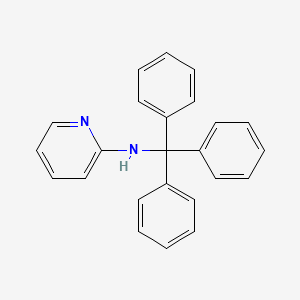
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)
